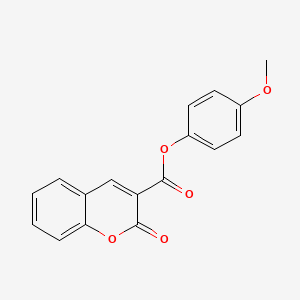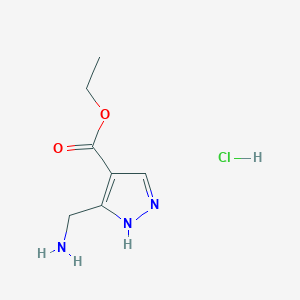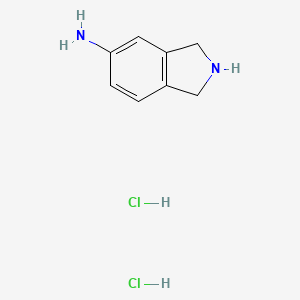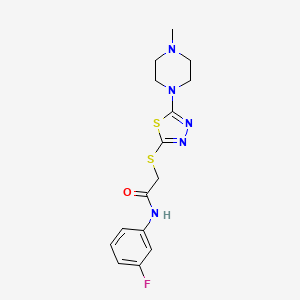![molecular formula C3H8N2O2S B2491239 [Diméthyl(oxo)-lambda6-sulfanylidène]urée CAS No. 1520-15-6](/img/structure/B2491239.png)
[Diméthyl(oxo)-lambda6-sulfanylidène]urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Dimethyl(oxo)-lambda6-sulfanylidene]urea is a chemical compound with the molecular formula C3H8N2O2S and a molecular weight of 136.17 g/mol
Applications De Recherche Scientifique
[Dimethyl(oxo)-lambda6-sulfanylidene]urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Target of Action
It is known that urea derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Urea derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target molecules, potentially altering their function.
Biochemical Pathways
Urea derivatives can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets . The downstream effects would depend on the specific targets and pathways involved.
Pharmacokinetics
Urea derivatives are generally well-absorbed and can be distributed throughout the body . The metabolism and excretion of these compounds would depend on their specific chemical structure.
Result of Action
Based on the general properties of urea derivatives, it can be speculated that this compound may alter the function of its target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [Dimethyl(oxo)-lambda6-sulfanylidene]urea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules . .
Analyse Biochimique
Biochemical Properties
For instance, they can act as inhibitors or activators of enzymes, interact with proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of [Dimethyl(oxo)-lambda6-sulfanylidene]urea is not well-established. Urea derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
The synthesis of [Dimethyl(oxo)-lambda6-sulfanylidene]urea typically involves the reaction of dimethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethylamine and sulfur dioxide in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
[Dimethyl(oxo)-lambda6-sulfanylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various sulfur-containing derivatives.
Comparaison Avec Des Composés Similaires
[Dimethyl(oxo)-lambda6-sulfanylidene]urea can be compared with other sulfur-containing urea derivatives, such as:
Thiourea: Similar in structure but contains a sulfur atom directly bonded to the nitrogen atoms.
Sulfonylureas: These compounds have a sulfonyl group attached to the urea moiety and are commonly used as antidiabetic agents.
Sulfinylureas: Contain a sulfinyl group and are studied for their potential biological activities.
Propriétés
IUPAC Name |
[dimethyl(oxo)-λ6-sulfanylidene]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c1-8(2,7)5-3(4)6/h1-2H3,(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHYGLCRVCMTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)
![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2491172.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

